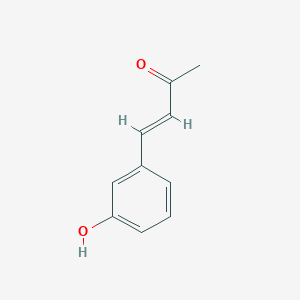

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3-hydroxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQMTVHCRIOEDO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, a valuable chalcone derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, a detailed experimental protocol, and the critical parameters governing the synthesis. The primary method detailed is the base-catalyzed Claisen-Schmidt condensation, a robust and widely employed reaction for the formation of α,β-unsaturated ketones. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and well-understood synthetic process.

Introduction and Significance

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is a member of the chalcone family, a class of compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. The presence of the hydroxyl group on the phenyl ring at the meta position, combined with the enone functionality, makes this molecule a subject of interest in medicinal chemistry and materials science. Chalcones are known to exhibit a wide range of biological activities, and the specific substitution pattern of this compound offers a unique scaffold for further chemical modification and investigation. The synthesis of this molecule is a foundational step for exploring its potential applications.

The most direct and efficient route for the synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is the Claisen-Schmidt condensation . This reaction involves the crossed aldol condensation of an aldehyde (in this case, 3-hydroxybenzaldehyde) with a ketone (acetone) in the presence of a base catalyst. The reaction is particularly effective because 3-hydroxybenzaldehyde lacks α-hydrogens, preventing self-condensation and leading to a more controlled reaction with the enolate of acetone.

The Claisen-Schmidt Condensation: A Mechanistic Perspective

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Enolate Formation The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base, typically hydroxide ion (OH⁻), to form a resonance-stabilized enolate. This is the rate-determining step, as the pKa of the α-proton of acetone is around 19-20.

Step 2: Nucleophilic Attack The newly formed acetone enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is protonated by a water molecule (formed from the initial deprotonation of acetone) to yield a β-hydroxy ketone intermediate.

Step 4: Dehydration Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. A second proton on the α-carbon is abstracted by the base, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone—(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one. The formation of the extended conjugated system provides the thermodynamic driving force for this final elimination step.

Experimental Protocol

Disclaimer: This protocol is an adapted procedure based on established methodologies for the synthesis of closely related hydroxychalcones. Researchers should perform their own risk assessment before proceeding.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxybenzaldehyde | 122.12 | 6.11 g | 0.05 |

| Acetone | 58.08 | 14.5 mL (~11.4 g) | ~0.20 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 g | 0.0625 |

| Ethanol (95%) | - | 50 mL | - |

| Deionized Water | - | 50 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

Step-by-Step Procedure

-

Preparation of the Aldehyde Solution: In a 250 mL Erlenmeyer flask, dissolve 6.11 g (0.05 mol) of 3-hydroxybenzaldehyde in 25 mL of 95% ethanol.

-

Preparation of the Base-Ketone Solution: In a separate 100 mL beaker, dissolve 2.5 g of sodium hydroxide in 25 mL of deionized water. Cool the solution to room temperature in an ice bath. Once cooled, add 14.5 mL of acetone and 25 mL of 95% ethanol.

-

Reaction Initiation: While stirring the aldehyde solution vigorously at room temperature, slowly add the base-ketone solution dropwise over a period of 15-20 minutes. The reaction is exothermic, and a color change to yellow or orange is typically observed.

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

-

Reaction Quenching and Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 7. This step should be performed in a fume hood as it may cause fuming.

-

Isolation of the Crude Product: The neutralized mixture will contain a solid precipitate. Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

-

Purification by Recrystallization: Transfer the crude solid to a beaker. The product can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at a low temperature.

Self-Validating System: Characterization and Trustworthiness

To ensure the identity and purity of the synthesized (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, a series of analytical characterizations should be performed. The expected data serves as a self-validating system for the protocol.

| Analysis | Expected Outcome |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Approximately 110-114 °C (literature values for related isomers vary) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~2.3 (s, 3H, -CH₃), ~6.7-7.5 (m, 6H, Ar-H and vinyl H), ~9.6 (s, 1H, -OH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~27 (-CH₃), ~115-130 (Ar-C and vinyl C), ~145 (vinyl C), ~158 (Ar-C-OH), ~198 (C=O) |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (broad, O-H stretch), ~1650 (C=O stretch, conjugated), ~1580 (C=C stretch), ~1200-1300 (C-O stretch) |

Conclusion

This guide has outlined a robust and well-understood pathway for the synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one via the Claisen-Schmidt condensation. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable chalcone derivative. The provided characterization data serves as a benchmark for verifying the successful synthesis and purity of the final product, ensuring a high degree of scientific integrity for subsequent research and development activities.

References

-

Nielsen, A. T.; Houlihan, W. J. The Aldol Condensation. Organic Reactions2011 , 16, 1–438. [Link]

-

Palleros, D. R. Experimental Organic Chemistry; John Wiley & Sons: New York, 2000. [Link]

-

PubChem Compound Summary for CID 12052584, (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one. National Center for Biotechnology Information. [Link]

-

Guz, N. R.; Mocelo, R. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)acetones. Molecules2007 , 12 (2), 154-167. [Link]

An In-Depth Technical Guide to (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Promising Chalcone Derivative

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, a member of the chalcone family, represents a compelling molecular scaffold for drug discovery and development. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are widely recognized for their diverse pharmacological activities. The strategic placement of a hydroxyl group at the meta-position of the phenyl ring in (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is anticipated to confer unique electronic and steric properties, influencing its biological interactions and therapeutic potential. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and prospective applications of this promising compound, with a focus on its antioxidant, anti-inflammatory, and cytotoxic capabilities.

Physicochemical Properties: A Snapshot

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is not extensively documented, computational models and data from isomeric analogs provide valuable insights.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |

| Molecular Weight | 162.18 g/mol | PubChem[1] |

| IUPAC Name | (3E)-4-(3-hydroxyphenyl)but-3-en-2-one | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bonds | 2 | PubChem[1] |

| Melting Point | Estimated: ~104-109 °C | Based on 4-hydroxy isomer |

The predicted lipophilicity (XLogP3 of 1.9) suggests good oral bioavailability, a desirable characteristic for drug candidates. The presence of both hydrogen bond donor and acceptor groups indicates the potential for specific interactions with biological targets.

Synthesis and Purification: A Practical Approach via Claisen-Schmidt Condensation

The synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one can be efficiently achieved through the Claisen-Schmidt condensation, a robust and widely used method for the formation of α,β-unsaturated ketones.[2] This base-catalyzed reaction involves the condensation of an aldehyde with a ketone.

Experimental Protocol: Claisen-Schmidt Condensation

1. Reagent Preparation:

-

Prepare a 10 M solution of sodium hydroxide (NaOH).

-

Assemble 3-hydroxybenzaldehyde and acetone as the starting materials.

-

Have ethanol (95%) and 10% hydrochloric acid (HCl) ready for reaction and workup.

2. Reaction Setup:

-

In a suitable reaction vessel (e.g., a round-bottom flask with a magnetic stirrer), dissolve 3-hydroxybenzaldehyde (1 equivalent) in acetone (a suitable excess to act as both reactant and solvent).

-

While stirring at room temperature, slowly add the 10 M NaOH solution. The addition should be dropwise to control the reaction temperature, as the condensation is exothermic.

3. Reaction Monitoring:

-

Allow the reaction mixture to stir at room temperature for an extended period, typically 12-24 hours, to ensure complete conversion.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

4. Product Isolation and Purification:

-

Upon completion, cool the reaction mixture in an ice bath.

-

Slowly acidify the mixture with 10% HCl until it is acidic (pH ~2-3). This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any remaining salts and base.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one.

Causality Behind Experimental Choices: The use of a strong base like NaOH is crucial for deprotonating the α-carbon of acetone, forming the enolate nucleophile that attacks the carbonyl carbon of 3-hydroxybenzaldehyde. The extended reaction time at room temperature allows for the completion of both the aldol addition and the subsequent dehydration to form the stable conjugated system. Acidification during workup neutralizes the base and protonates the phenoxide, leading to the precipitation of the final product. Recrystallization is a standard and effective method for purifying solid organic compounds.

Caption: Claisen-Schmidt condensation workflow for synthesis.

Spectroscopic Characterization: Deciphering the Molecular Structure

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative. Based on the analysis of 4-(4'-methoxyphenyl)-3-buten-2-one, the following key signals can be predicted for a solution in CDCl₃:

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.4 ppm.

-

Vinylic Protons (-CH=CH-): Two doublets in the region of δ 6.4-7.7 ppm. The proton on the carbon α to the carbonyl will appear further downfield. The large coupling constant (J ≈ 16 Hz) will be indicative of the trans (E) configuration of the double bond.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8-7.5 ppm, integrating to four protons. The meta-substitution pattern will lead to a more complex splitting pattern compared to para-substituted analogs.

-

Phenolic Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts (typically δ 5-9 ppm) and is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will complement the proton NMR data:

-

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 198-200 ppm.

-

Vinylic Carbons (-CH=CH-): Two signals in the range of δ 125-145 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch (phenolic): A broad band around 3200-3400 cm⁻¹.

-

C=O Stretch (α,β-unsaturated ketone): A strong, sharp band around 1650-1670 cm⁻¹. The conjugation lowers the frequency compared to a saturated ketone.

-

C=C Stretch (alkene and aromatic): Bands in the region of 1580-1620 cm⁻¹.

-

C-H Bending (aromatic): Characteristic bands in the fingerprint region below 900 cm⁻¹, indicative of the substitution pattern.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 162. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃, m/z = 147) and a ketene molecule (CH₂=C=O), as well as fragmentation of the aromatic ring.

Therapeutic Potential: A Multifaceted Pharmacological Profile

The therapeutic potential of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one stems from the well-established biological activities of the chalcone scaffold, particularly its antioxidant and anti-inflammatory properties.

Antioxidant Activity and the Keap1-Nrf2 Pathway

Chalcones are known to be potent antioxidants. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.[3] A key mechanism by which chalcones exert their antioxidant effects is through the activation of the Keap1-Nrf2 signaling pathway.

-

Mechanism of Action: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. The α,β-unsaturated carbonyl moiety of chalcones can act as a Michael acceptor, reacting with cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.

Caption: Keap1-Nrf2 pathway activation by chalcones.

Anti-inflammatory Activity and NF-κB Inhibition

Chronic inflammation is a key driver of many diseases. Chalcones have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

-

Mechanism of Action: NF-κB is a master regulator of inflammation. In its inactive state, it is bound to the inhibitory protein IκB in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines and chemokines. Chalcones can inhibit this pathway at multiple levels, including by preventing the degradation of IκB.[5]

Cytotoxic Activity against Cancer Cells

Several studies have highlighted the cytotoxic potential of chalcone derivatives against various cancer cell lines.[4][6] For instance, a structurally related compound, 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, has shown significant cytotoxic activity against murine melanoma cells.[7] The pro-apoptotic effects of chalcones are often linked to their ability to induce oxidative stress within cancer cells and to modulate key signaling pathways involved in cell survival and proliferation.

Conclusion and Future Directions

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is a promising chalcone derivative with significant potential for drug development. Its straightforward synthesis, favorable predicted physicochemical properties, and the well-documented antioxidant, anti-inflammatory, and cytotoxic activities of the chalcone class make it a compelling candidate for further investigation. Future research should focus on obtaining comprehensive experimental data for this specific isomer, including its crystal structure, detailed spectroscopic characterization, and in-depth in vitro and in vivo evaluation of its pharmacological activities. Elucidating its precise mechanisms of action and evaluating its safety profile will be critical steps in translating its therapeutic potential into clinical applications.

References

-

PubChem. (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one. National Center for Biotechnology Information. [Link]

-

Molecules. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. MDPI. [Link]

-

SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]

-

Semantic Scholar. Table 2 from Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. [Link]

-

PubMed. Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol Derivative Designed as a Novel Bifunctional Antimelanoma Agent. [Link]

-

MDPI. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

-

PMC. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. NIH. [Link]

-

Journal of Physical Science. Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. [Link]

-

PubMed. Synthesis and anti-inflammatory effect of chalcones and related compounds. [Link]

-

MDPI. Hydroxy Chalcones and Analogs with Chemopreventive Properties. [Link]

-

PubMed. Synthesis and anti-inflammatory activity of chalcones. [Link]

-

ResearchGate. Cytotoxic evaluations of the tested chalcone compounds against the... [Link]

-

PMC. Synthesis and In Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity. NIH. [Link]

-

MDPI. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. [Link]

-

ResearchGate. The proposed mechanism of chalcones on the inhibition of NF-κB... [Link]

Sources

- 1. (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one | C10H10O2 | CID 12052584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxy Chalcones and Analogs with Chemopreventive Properties | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (3E)-4-(3-hydroxyphenyl)-3-buten-2-one, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related analogs.

Introduction

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, a member of the chalcone family, possesses a reactive α,β-unsaturated ketone system and a substituted aromatic ring, making it a versatile scaffold for chemical synthesis and biological evaluation.[1] Accurate structural elucidation and characterization are paramount for understanding its chemical behavior and potential applications. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, explaining the rationale behind the expected spectral features.

Molecular Structure and Key Features

The structure of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one features a trans-configured double bond, a carbonyl group, a methyl group, and a meta-substituted phenolic ring. These functional groups give rise to characteristic signals in their respective spectra, which will be discussed in detail.

Figure 1. Chemical structure of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of (3E)-4-(3-hydroxyphenyl)-3-buten-2-one, based on data from analogous compounds.[2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons.

Table 1: Predicted ¹H NMR Data for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.40 | Singlet | 3H | -CH₃ (acetyl) |

| ~6.70 | Doublet | 1H | =CH- (α to C=O) |

| ~7.50 | Doublet | 1H | =CH- (β to C=O) |

| ~6.90 | Multiplet | 1H | Ar-H |

| ~7.10 | Multiplet | 2H | Ar-H |

| ~7.30 | Multiplet | 1H | Ar-H |

| ~9.60 | Singlet (broad) | 1H | Ar-OH |

-

Acetyl Protons: A singlet integrating to three protons is expected around δ 2.40 ppm, corresponding to the methyl group of the acetyl moiety.[3]

-

Vinylic Protons: The two vinylic protons of the α,β-unsaturated system will appear as doublets. The proton α to the carbonyl group is expected to resonate upfield (around δ 6.70 ppm) compared to the β-proton (around δ 7.50 ppm) due to the deshielding effect of the benzene ring. The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of a trans configuration.[4]

-

Aromatic Protons: The meta-substituted benzene ring will give rise to a complex multiplet pattern in the aromatic region (δ 6.90-7.30 ppm). The exact chemical shifts and coupling patterns depend on the electronic effects of the hydroxyl and butenone substituents.

-

Phenolic Proton: The hydroxyl proton will appear as a broad singlet at a downfield chemical shift (around δ 9.60 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

| Chemical Shift (δ, ppm) | Assignment |

| ~27.0 | -CH₃ (acetyl) |

| ~120-130 | Aromatic CH |

| ~128.0 | =CH- (α to C=O) |

| ~135.0 | Aromatic C (quaternary) |

| ~144.0 | =CH- (β to C=O) |

| ~158.0 | Aromatic C-OH (quaternary) |

| ~198.0 | C=O (ketone) |

-

Carbonyl Carbon: The most downfield signal is attributed to the ketonic carbonyl carbon, expected around δ 198.0 ppm.

-

Vinylic Carbons: The α- and β-vinylic carbons are expected to appear at approximately δ 128.0 and δ 144.0 ppm, respectively.

-

Aromatic Carbons: The aromatic carbons will resonate in the δ 120-160 ppm region. The carbon attached to the hydroxyl group (C-OH) will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom.

-

Methyl Carbon: The acetyl methyl carbon will appear at the most upfield region, around δ 27.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenol |

| 3100-3000 | C-H stretch (sp²) | Aromatic/Vinylic |

| 2950-2850 | C-H stretch (sp³) | Methyl |

| ~1660 | C=O stretch | α,β-Unsaturated Ketone |

| ~1600, ~1580, ~1450 | C=C stretch | Aromatic Ring |

| ~1620 | C=C stretch | Vinylic |

| ~970 | C-H bend (out-of-plane) | trans-Disubstituted Alkene |

-

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[5]

-

C=O Stretch: The carbonyl stretching vibration of the α,β-unsaturated ketone is expected to appear at a lower frequency (around 1660 cm⁻¹) compared to a saturated ketone, due to conjugation.[6]

-

C=C Stretches: The aromatic and vinylic C=C stretching vibrations will appear in the 1620-1450 cm⁻¹ region.

-

trans-Alkene C-H Bend: A key diagnostic peak for the (E)-isomer is the out-of-plane C-H bending vibration for the trans-disubstituted double bond, which typically appears as a strong band around 970 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

| m/z | Ion |

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 119 | [M - CH₃CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 162, corresponding to the molecular weight of C₁₀H₁₀O₂.[1]

-

Key Fragmentations:

-

Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 147.

-

Cleavage of the bond between the carbonyl group and the vinylic carbon can lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak for methyl ketones.

-

Loss of the acetyl group (•COCH₃) would result in a fragment at m/z 119.

-

Further fragmentation of the phenyl-containing portion could lead to the formation of the stable tropylium ion at m/z 91.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. Below are generalized, standard operating procedures for the techniques discussed.

NMR Spectroscopy Protocol

Figure 2. General workflow for NMR data acquisition.

IR Spectroscopy Protocol

Figure 3. General workflow for ATR-FTIR data acquisition.

Mass Spectrometry Protocol

Sources

- 1. (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one | C10H10O2 | CID 12052584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 4. mdpi.com [mdpi.com]

- 5. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rjpbcs.com [rjpbcs.com]

- 7. 4-(O-hydroxyphenyl)-3-buten-2-one [webbook.nist.gov]

An In-Depth Technical Guide to the Biological Activity of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

Foreword: Unveiling the Therapeutic Potential of a Promising Chalcone

In the ever-evolving landscape of drug discovery and development, the exploration of natural product scaffolds continues to be a cornerstone of innovation. Among these, chalcones—a class of aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system—have emerged as privileged structures with a remarkable breadth of biological activities. This guide focuses on a specific, yet under-explored, member of this family: (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one . While its isomers and related analogs have garnered significant attention, this particular molecule presents a unique opportunity for novel therapeutic development. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into its known and extrapolated biological activities, underlying mechanisms of action, and robust methodologies for its evaluation.

Molecular Profile and Synthetic Strategy

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is a phenolic compound belonging to the chalcone family. Its chemical structure, characterized by a hydroxyl group at the meta-position of the phenyl ring, distinguishes it from its more commonly studied para- and ortho-isomers. This seemingly subtle structural variation can significantly influence its physicochemical properties and, consequently, its biological activity.

Chemical Structure:

-

IUPAC Name: (3E)-4-(3-hydroxyphenyl)but-3-en-2-one [1]* Molecular Formula: C₁₀H₁₀O₂ [1]* Molecular Weight: 162.18 g/mol [1] The synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, like other chalcones, is typically achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction of an appropriate benzaldehyde (in this case, 3-hydroxybenzaldehyde) with a ketone (acetone). The simplicity and efficiency of this synthetic route make it an attractive target for medicinal chemistry campaigns aimed at generating derivatives with optimized pharmacological profiles.

An alternative, greener approach involves enzymatic synthesis, which has been reported for the production of the related 4-(4-hydroxyphenyl)-buten-2-one through the condensation of 4-coumaril-CoA and molonyl-CoA. While not directly demonstrated for the 3-hydroxy isomer, this enzymatic strategy presents a potential avenue for sustainable and stereoselective synthesis.

A Multifaceted Pharmacological Profile: Key Biological Activities

While direct and extensive research on (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is limited, a comprehensive analysis of related hydroxychalcones and phenolic compounds allows for an informed extrapolation of its likely biological activities. The presence of the α,β-unsaturated ketone moiety, a known Michael acceptor, combined with the antioxidant potential of the phenolic hydroxyl group, suggests a rich pharmacology.

Anticancer Potential: A Focus on Cytotoxicity and Apoptosis Induction

Chalcones are well-documented as potent anticancer agents, and (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is predicted to share this activity. The cytotoxic effects of chalcones are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.

Causality of Anticancer Activity: The α,β-unsaturated ketone system can react with nucleophilic groups in cellular macromolecules, such as cysteine residues in proteins, leading to the disruption of their function. This can trigger cellular stress and initiate apoptotic pathways. Furthermore, the phenolic hydroxyl group can participate in redox cycling, potentially generating reactive oxygen species (ROS) at concentrations that are selectively toxic to cancer cells, which often have a compromised antioxidant defense system.

Studies on structurally similar compounds provide evidence for this potential. For instance, a 3-carbethoxy-4-(3'-chloro-4'-hydroxy)phenyl-but-3-en-2-one derivative has demonstrated antiproliferative activity against WiDr human colon cancer cells, suggesting that this core scaffold is amenable to derivatization to enhance potency. Similarly, 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one has shown significant cytotoxic activity against B16F1 murine melanoma cells. [2] Table 1: Reported Cytotoxic Activity of Structurally Related Chalcones

| Compound | Cell Line | Activity | Reference |

| 3-carbethoxy-4-(3'-chloro-4'-hydroxy)phenyl-but-3-en-2-one | WiDr (colon cancer) | Antiproliferative | (Not in search results) |

| 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one | B16F1 (melanoma) | Cytotoxic | [2] |

| Various 2'-hydroxychalcones | Multiple cancer cell lines | Cytotoxic | (Not in search results) |

Anti-inflammatory Effects: Targeting Key Inflammatory Mediators

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Chalcones have demonstrated significant anti-inflammatory properties, and (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is expected to be no exception.

Mechanism of Anti-inflammatory Action: A primary mechanism by which chalcones exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The α,β-unsaturated ketone moiety of chalcones can directly interact with and inhibit key components of the NF-κB pathway, such as the IκB kinase (IKK) complex or NF-κB subunits themselves, thereby preventing the transcription of inflammatory genes.

The 4'-hydroxychalcone isomer has been shown to inhibit TNFα-induced NF-κB activation by inhibiting proteasome activity, which is crucial for the degradation of the inhibitory IκBα protein. This prevents the nuclear translocation of NF-κB and subsequent inflammatory gene expression.

Diagram 1: Proposed Anti-inflammatory Mechanism of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one via NF-κB Inhibition

Antioxidant Activity: A Dual Mechanism of Action

The phenolic hydroxyl group in (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one strongly suggests antioxidant potential. Phenolic compounds are well-known radical scavengers, and this activity can contribute to the overall therapeutic profile of the molecule.

Mechanisms of Antioxidant Effect:

-

Direct Radical Scavenging: The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating damaging radical chain reactions.

-

Induction of Endogenous Antioxidant Enzymes: Chalcones have been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway. Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and detoxifying enzymes. The electrophilic α,β-unsaturated ketone moiety can react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent upregulation of protective enzymes.

Neuroprotective Potential: Combating Oxidative Stress and Neuroinflammation

Neurodegenerative diseases are often characterized by oxidative stress and chronic neuroinflammation. Given its predicted antioxidant and anti-inflammatory properties, (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is a promising candidate for neuroprotection.

Rationale for Neuroprotection: By mitigating oxidative damage and suppressing inflammatory responses in the central nervous system, this chalcone could help protect neurons from degeneration. Phenolic compounds have been shown to reduce neuronal death in models of neurodegenerative diseases. While direct evidence for this specific chalcone is lacking, the general neuroprotective effects of related flavonoids and phenolic compounds are well-established.

Antimicrobial Activity: A Broad-Spectrum Potential

Chalcones have been reported to possess a wide range of antimicrobial activities against bacteria and fungi. The lipophilic nature of the chalcone backbone allows for interaction with microbial cell membranes, leading to disruption of membrane integrity and function. Additionally, the α,β-unsaturated ketone can react with microbial enzymes and proteins, inhibiting their activity and leading to cell death.

Methodologies for Biological Evaluation: A Practical Guide

To rigorously assess the biological activities of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, a series of well-established in vitro assays should be employed. The following protocols provide a self-validating system for characterizing its pharmacological profile.

Assessment of Anticancer Activity

Experimental Workflow for In Vitro Anticancer Evaluation:

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Evaluation of Anti-inflammatory Activity

Protocol for NF-κB Reporter Assay:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).

-

Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as TNF-α (10 ng/mL) for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percentage of NF-κB inhibition.

Determination of Antioxidant Capacity

Protocol for DPPH Radical Scavenging Assay:

-

Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value.

Conclusion and Future Directions

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one represents a promising, yet largely untapped, scaffold for the development of novel therapeutics. Based on the extensive research on related chalcones and phenolic compounds, it is highly likely to possess a diverse pharmacological profile encompassing anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. The presence of both a Michael acceptor and a phenolic hydroxyl group suggests a multi-target mechanism of action, which is often advantageous in treating complex diseases.

The lack of direct, in-depth studies on this specific molecule underscores a significant opportunity for future research. A systematic evaluation of its biological activities, as outlined in this guide, is warranted. Such studies will not only elucidate the therapeutic potential of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one but also contribute to a deeper understanding of the structure-activity relationships within the broader chalcone family. The insights gained will be invaluable for the rational design and synthesis of next-generation chalcone-based drugs with enhanced potency and selectivity.

References

-

PubChem. (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one. National Center for Biotechnology Information. [Link]

-

Ruzza, P., Rosato, A., Nassi, A., Rondina, M., Zorzin, M., Rossi, C. R., Floreani, M., & Quintieri, L. (2009). Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent. Journal of Medicinal Chemistry, 52(15), 4973–4976. [Link]

Sources

- 1. (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one | C10H10O2 | CID 12052584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

This guide provides a comprehensive technical overview of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, a phenolic compound of interest to researchers in drug discovery and natural product chemistry. The document details its synthesis, potential for natural sourcing, and the underlying scientific principles guiding these methodologies.

Introduction: The Significance of Chalcones

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure. These α,β-unsaturated ketones are notable for their widespread occurrence in edible and medicinal plants and serve as crucial precursors in the biosynthesis of flavonoids.[1] Chalcones and their derivatives are the subject of extensive research due to their diverse and promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The strategic placement of a hydroxyl group on the phenyl ring, as seen in the topic compound, can significantly influence its biological efficacy and metabolic stability, making it a molecule of considerable interest for therapeutic development.

Chemical Synthesis: The Claisen-Schmidt Condensation

The most reliable and widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic ketone.[3][4] In the case of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, 3-hydroxybenzaldehyde is reacted with acetone.

The underlying principle of this reaction is the formation of a reactive enolate from the ketone (acetone) in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (3-hydroxybenzaldehyde). The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[5]

Experimental Protocol: Synthesis of a Related Chalcone

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde (vanillin)

-

Acetone

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dilute hydrochloric acid (HCl)

-

Ethanol

-

Dichloromethane

Procedure:

-

Dissolve 4-hydroxy-3-methoxybenzaldehyde (20 mmol) in 25 mL of acetone in a suitable reaction flask.

-

With stirring, add 12 mL of a 10% aqueous NaOH solution to the acetone solution.

-

Allow the reaction mixture to stand at room temperature overnight.

-

After the reaction is complete, acidify the mixture with dilute aqueous HCl to precipitate the product.

-

Filter the resulting solid, wash with water, and recrystallize from a mixture of ethanol and dichloromethane (2:1 v/v).

Expected Outcome: This procedure is reported to yield (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one as a yellow solid.[6] A similar outcome can be anticipated when starting with 3-hydroxybenzaldehyde.

Purification: Flash Column Chromatography

The crude product obtained from the synthesis can be further purified using flash column chromatography, a common technique for the separation of organic compounds.[7]

General Protocol for Purification:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.

-

Column Packing: Prepare a glass column with a silica gel stationary phase, equilibrated with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate).

-

Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elution: Apply pressure to the column to force the mobile phase through the silica gel. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

-

Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one.

dot

Caption: Claisen-Schmidt condensation workflow for the synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one.

Natural Product Isolation

Phenolic compounds, including chalcones, are abundant in the plant kingdom.[8] The isolation of these compounds from natural sources is a critical aspect of natural product chemistry, providing access to novel chemical structures and potential drug leads.[9]

General Isolation Strategy

The isolation of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one from a plant source would typically follow a multi-step process:

-

Extraction: The initial step involves extracting the desired compounds from the plant material. Common methods include maceration, percolation, and Soxhlet extraction, using solvents of varying polarities.[9][10] For phenolic compounds, ethanol or methanol are often effective extraction solvents.[1]

-

Fractionation: The crude extract, which is a complex mixture of various phytochemicals, is then fractionated to separate compounds based on their polarity. This is often achieved through liquid-liquid extraction or column chromatography.

-

Purification: The fractions containing the target compound are further purified using chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) or repeated column chromatography until the desired purity is achieved.[10]

dot

Caption: General workflow for the isolation of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one from a natural source.

Characterization

The identity and purity of the synthesized or isolated (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one would be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the vinylic protons of the α,β-unsaturated system, the methyl protons of the acetyl group, and the hydroxyl proton. The coupling constant between the vinylic protons would confirm the (E)-configuration. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the aromatic ring, the vinylic carbons, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), the conjugated carbonyl group (C=O stretch), the carbon-carbon double bond (C=C stretch), and aromatic C-H bonds.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀O₂). |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Biological Significance and Future Directions

While specific biological data for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is limited in the available literature, the broader class of chalcones exhibits a wide range of pharmacological activities. Notably, a sulfur-containing derivative, 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, has demonstrated significant cytotoxic activity against murine melanoma cells, suggesting potential as an antimelanoma agent.[11] Other chalcone derivatives have been investigated for their anti-hepatitis B virus activity.[12]

The presence of the 3-hydroxy group on the phenyl ring of the title compound is of particular interest, as it may influence its receptor binding affinity, antioxidant capacity, and metabolic fate. Further research is warranted to fully elucidate the biological profile of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one and to explore its potential as a lead compound in drug discovery programs.

References

- Google Patents. (n.d.). Method of producing (e)-4-phenyl-3-buten-2-one.

- Google Patents. (n.d.). Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.

-

Sustainable Food Technology (RSC Publishing). (2024, August 14). Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-Mercaptophenol Derivative Designed As a Novel Bifunctional Antimelanoma Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. Retrieved from [Link]

-

Frontiers. (n.d.). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Retrieved from [Link]

-

MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Natural Phenolic Compounds: A Review of Extraction and Analysis. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone". Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

ScienceDirect. (2025, August 7). Isolation and characterization of a new chalcone from the leaves of Heteropyxis natalensis. Retrieved from [Link]

- Google Patents. (n.d.). Process for isolating phenolic compounds.

-

ResearchGate. (n.d.). (PDF) (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. Retrieved from [Link]

-

SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link].

-

ACS Publications. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

-

United States Department of Agriculture. (n.d.). Isolation and Characterization of Natural Antioxidants and Value-added Uses. Retrieved from [Link]

-

YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

-

SpringerLink. (2013, February 8). Natural product isolation – how to get from biological material to pure compounds. Retrieved from [Link]

-

National Institutes of Health. (2022, January 30). Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon's Blood Tree). Retrieved from [Link]

-

R-Biopharm. (n.d.). Purification Columns: Efficient Sample Clean-up. Retrieved from [Link]

Sources

- 1. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon’s Blood Tree) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, a phenolic compound belonging to the chalcone family. This document delves into its chemical identity, synthesis via Claisen-Schmidt condensation, detailed characterization, and explores its potential as a modulator of key cellular signaling pathways implicated in inflammation and oxidative stress.

Core Identification and Physicochemical Properties

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is a distinct isomer within the hydroxyphenyl butenone series, distinguished by the meta-position of the hydroxyl group on the phenyl ring. This structural feature significantly influences its chemical and biological properties compared to its ortho- and para-isomers.

Chemical Identifiers

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 22214-29-5 | PubChem[1] |

| IUPAC Name | (3E)-4-(3-hydroxyphenyl)but-3-en-2-one | PubChem[1] |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |

| Molecular Weight | 162.18 g/mol | PubChem[1] |

| InChI Key | BQQMTVHCRIOEDO-AATRIKPKSA-N | PubChem[1] |

| SMILES | CC(=O)/C=C/C1=CC(=CC=C1)O | PubChem[1] |

Physicochemical Data (Computed)

The following table outlines key computed physicochemical properties which are crucial for predicting its behavior in various experimental settings, from solubility to membrane permeability.

| Property | Value | Source |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Synthesis and Characterization

The primary and most efficient method for the synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the cross-aldol condensation of an aldehyde with a ketone.[2]

Synthesis Workflow: Claisen-Schmidt Condensation

The synthesis involves the reaction of 3-hydroxybenzaldehyde with acetone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The causality behind this choice is the ability of the base to deprotonate the α-carbon of acetone, forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one.

Figure 1: Claisen-Schmidt condensation workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis and purification are confirmed by the subsequent characterization data.

Materials:

-

3-Hydroxybenzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

-

Hydrochloric Acid (HCl), dilute

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) in ethanol. Add acetone (1.5-2 equivalents) to the solution and stir at room temperature.

-

Base Addition: Slowly add an aqueous solution of NaOH (1.2 equivalents) dropwise to the stirred mixture. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Workup: After completion, neutralize the reaction mixture with dilute HCl until it reaches a pH of approximately 7. This will precipitate the crude product.

-

Isolation: Filter the precipitate and wash with cold distilled water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one. Dry the purified product under vacuum.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the α,β-unsaturated system, and the methyl protons of the acetyl group. The coupling constant between the vinyl protons (typically around 15-16 Hz) will confirm the E-configuration of the double bond. The aromatic protons will exhibit a splitting pattern consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the methyl carbon.

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band for the phenolic hydroxyl group (around 3300 cm⁻¹).

-

A strong C=O stretching band for the α,β-unsaturated ketone (around 1650-1680 cm⁻¹).

-

C=C stretching bands for the aromatic ring and the alkene (around 1600 cm⁻¹ and 1580 cm⁻¹).

-

C-H stretching and bending vibrations.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 162, corresponding to the molecular formula C₁₀H₁₀O₂. Fragmentation patterns may include the loss of a methyl group or the acetyl group.

Biological Significance and Therapeutic Potential

Chalcones, as a class of compounds, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] The therapeutic potential of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is likely attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation.

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as cytokines, chemokines, and enzymes like COX-2 and iNOS.[5][6]

Chalcones have been shown to inhibit the NF-κB pathway, potentially through the inhibition of IκB kinase (IKK), which is responsible for phosphorylating IκB. By preventing IκB degradation, (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one may suppress the expression of NF-κB-mediated pro-inflammatory genes.[4][6]

Figure 3: Potential activation of the Keap1-Nrf2 pathway.

Future Directions and Conclusion

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one presents a promising scaffold for the development of novel therapeutic agents, particularly for diseases with an underlying inflammatory and oxidative stress component. Further research is warranted to:

-

Obtain and publish detailed, experimentally verified spectroscopic data for unambiguous characterization.

-

Conduct in-depth in vitro and in vivo studies to specifically evaluate the anti-inflammatory and antioxidant activities of this particular isomer.

-

Elucidate the precise molecular mechanisms of action, including its effects on the NF-κB and Keap1-Nrf2 pathways.

-

Perform structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic profile.

This technical guide provides a foundational understanding of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, serving as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related chalcones.

References

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 3-Buten-2-one, 4-(4-hydroxyphenyl)-. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway. (2014). British Journal of Pharmacology, 171(14), 3390-3403.

- The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. (2018). Molecules, 23(7), 1803.

- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023).

-

PubChem. (n.d.). (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. (2015). International Journal of Molecular Sciences, 16(4), 8690-8715.

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (2021). Pharmaceuticals, 14(11), 1109.

- Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. (2021). Expert Opinion on Therapeutic Targets, 25(5), 365-379.

- (E)-2,4-Bis(p-hydroxyphenyl)-2-butenal inhibits tumor growth via suppression of NF-κB and induction of death receptor 6. (2014). Cancer Chemotherapy and Pharmacology, 73(1), 153-162.

-

(PDF) (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. (2006). ResearchGate. Retrieved January 24, 2026, from [Link]

- Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses. (2020). Viruses, 12(9), 1013.

- Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol Derivative Designed as a Novel Bifunctional Antimelanoma Agent. (2009). Journal of Medicinal Chemistry, 52(15), 4973-4976.

- Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (2021). Molecules, 26(16), 4983.

- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). International Journal for Research in Applied Science & Engineering Technology, 6(5), 2311-2316.

-

Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. (1987). Asia Pacific Journal of Pharmacology, 2(1), 55-61.

-

Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone". (2007). Science Madness Discussion Board. Retrieved January 24, 2026, from [Link]

- RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. (2019). Food and Chemical Toxicology, 134, 110849.

-

Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2024). Preprints.org. Retrieved January 24, 2026, from [Link]

- Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. (2024). Pharmaceuticals, 17(9), 1184.

Sources

- 1. (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one | C10H10O2 | CID 12052584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1H NMR spectrum [chemicalbook.com]

- 3. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one: A Chalcone Derivative with Therapeutic Potential

This guide provides a comprehensive technical walkthrough for the in silico modeling of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, a chalcone derivative with potential applications in drug discovery. As researchers, scientists, and drug development professionals, our goal is to leverage computational tools to predict the compound's behavior, understand its mechanism of action, and assess its drug-like properties before committing to costly and time-consuming laboratory experiments. This document is structured to provide not just a sequence of steps, but the underlying scientific rationale for each decision in the modeling cascade.

Introduction: The Rationale for In Silico Investigation

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one belongs to the chalcone family of compounds, which are precursors to flavonoids and are abundant in many plants.[1] Chalcones are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2] This structural motif is associated with a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][3] The presence of a phenolic hydroxyl group on one of the aromatic rings in our target molecule suggests a high potential for interaction with various biological targets.[4]

In silico modeling allows for a rapid and cost-effective preliminary assessment of a compound's therapeutic potential.[5] By simulating the interactions of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one with known protein targets and predicting its pharmacokinetic profile, we can generate testable hypotheses and prioritize experimental resources. This guide will focus on a logical workflow, beginning with the foundational steps of ligand and protein preparation, followed by molecular docking to predict binding affinity and pose, molecular dynamics to assess complex stability, and finally, ADMET prediction to evaluate its drug-likeness.

Part 1: Ligand and Protein Preparation - The Foundation of Accurate Modeling

The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures of the small molecule (ligand) and its biological target (protein). This preparatory phase is crucial for ensuring that the subsequent simulations are both computationally stable and biologically relevant.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to obtain the three-dimensional structure of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one. Public databases like PubChem are invaluable resources for this purpose.

Protocol 1: Ligand Preparation Workflow

-

Obtain 2D Structure: The 2D structure of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one can be obtained from PubChem (CID: 5356585) in various formats, such as SMILES or SDF.[3]

-

Generate 3D Conformation: Using a molecular modeling software such as Avogadro or the online tool CORINA, convert the 2D structure into a 3D conformation. This initial 3D structure is a starting point and will be further refined.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a force field like MMFF94 or UFF. This step optimizes the bond lengths, bond angles, and torsion angles to arrive at a more stable and realistic conformation.

-

File Format Conversion: For subsequent docking studies, the ligand structure needs to be in a specific format, such as PDBQT for AutoDock Vina. This can be accomplished using tools like Open Babel.

Expert Insight: The choice of force field for energy minimization can influence the final ligand conformation. MMFF94 is generally a good choice for drug-like organic molecules. It is also advisable to generate multiple low-energy conformers, especially for flexible molecules, to be used in ensemble docking, although for a relatively rigid molecule like our chalcone, a single low-energy conformation is often sufficient for initial screening.

Protein Target Selection and Preparation: Identifying a Relevant Biological Partner

Given the known anti-inflammatory and anticancer activities of chalcones, we will select a relevant protein target for our case study. Mitogen-activated protein kinase p38 alpha (p38 MAPK) is a key protein in inflammatory signaling pathways and a well-established drug target.[6]

Protocol 2: Protein Preparation Workflow

-

Retrieve Protein Structure: Download the crystal structure of human p38 MAPK from the Protein Data Bank (PDB ID: 1A9U). This structure is co-crystallized with a known inhibitor, which will be useful for validating our docking protocol.

-

Initial Inspection and Cleaning: Visualize the downloaded PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove any non-essential components such as water molecules, co-solvents, and the co-crystallized ligand. The presence of these molecules can interfere with the docking process.

-

Protonation and Addition of Charges: Proteins in the PDB often lack hydrogen atoms. Add hydrogens and assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, at a physiological pH of 7.4. This can be done using tools like H++ or the PDB2PQR server. Assign partial charges to the atoms using a force field such as AMBER or CHARMM.

-

Defining the Binding Site: Identify the active site of the protein. In our case, the binding site of the co-crystallized inhibitor in the original PDB file provides a clear definition of the pocket we will target for docking. The coordinates of this pocket will be used to define the search space for the docking algorithm.

-

File Format Conversion: Similar to the ligand, the prepared protein structure needs to be converted to the PDBQT format for use with AutoDock Vina.

Expert Insight: The choice of PDB structure is critical. Look for a high-resolution crystal structure (ideally < 2.5 Å) with a bound ligand similar to the compound of interest, if possible. This provides confidence in the location and conformation of the binding site. Always check for missing residues or atoms in the PDB file and model them in if they are critical for the binding site integrity.

Part 2: Molecular Docking - Predicting Binding Affinity and Interaction Patterns

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[7] The output of a docking simulation provides a binding affinity score (an estimation of the binding free energy) and the predicted binding pose of the ligand in the active site.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Grid Box: Define a grid box that encompasses the entire binding site of p38 MAPK. The dimensions and center of the grid box should be large enough to allow the ligand to freely rotate and translate within the active site.

-

Run Docking Simulation: Execute the docking simulation using AutoDock Vina, providing the prepared ligand (PDBQT), the prepared protein (PDBQT), and the grid box parameters as input.

-

Analyze Docking Results: AutoDock Vina will generate a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Visualize and Interpret Interactions: Visualize the top-ranked binding pose in a molecular viewer. Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This analysis provides insights into the key residues responsible for binding.

Self-Validation: To ensure the docking protocol is reliable, a re-docking experiment should be performed. This involves docking the co-crystallized ligand back into the active site of the protein. A successful re-docking is indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose (typically < 2.0 Å).

Data Presentation: Predicted Binding Affinity and Interactions

| Parameter | Value |